molecular formula C13H11BrFNO2 B13004215 Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B13004215
M. Wt: 312.13 g/mol
InChI Key: DXJXCWBXHBIXDK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative known for its unique structural features and potential applications in various fields of scientific research. The compound contains a quinoline core substituted with bromine, fluorine, and methyl groups, making it a valuable molecule for studying the effects of these substituents on the quinoline scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and a fluorinating agent such as Selectfluor for fluorination. The esterification step can be achieved using ethanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
  • 4-Methylquinoline

These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, fluorine, and methyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C13H11BrFNO2

Molecular Weight

312.13 g/mol

IUPAC Name

ethyl 4-bromo-6-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11BrFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3

InChI Key

DXJXCWBXHBIXDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)F)C

Origin of Product

United States

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